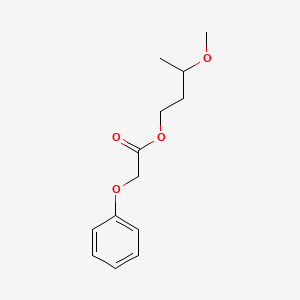
3-Methoxybutyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl phenoxyacetate is an organic compound with the molecular formula C13H18O4. It is a phenoxyacetate ester derivative, known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-methoxybutanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl phenoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phenoxyacetic acid and 3-methoxybutanol.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like bromine or nitrating agents in the presence of catalysts.
Major Products
Hydrolysis: Phenoxyacetic acid and 3-methoxybutanol.
Oxidation: Corresponding aldehydes or acids.
Substitution: Brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
3-Methoxybutyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl phenoxyacet
Properties
CAS No. |
5448-33-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxybutyl 2-phenoxyacetate |
InChI |
InChI=1S/C13H18O4/c1-11(15-2)8-9-16-13(14)10-17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
OBVOEOZGGDNWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)COC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















